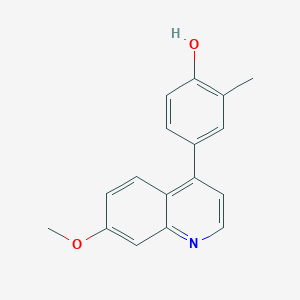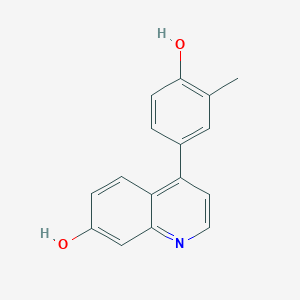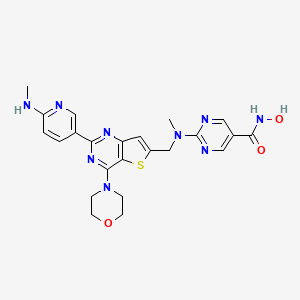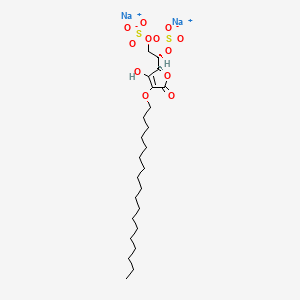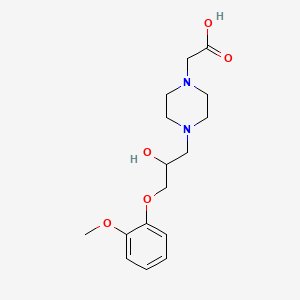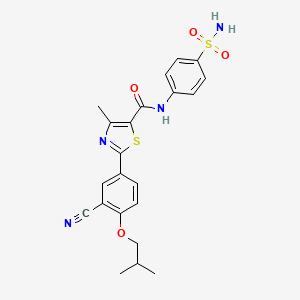
CypD inhibitor C-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CypD inhibitor C-9 is a small molecule inhibitor specifically targeting Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. Cyclophilin D plays a crucial role in the regulation of the mitochondrial permeability transition pore, which is involved in various cellular processes including apoptosis and necrosis. Inhibition of Cyclophilin D has been shown to protect against mitochondrial dysfunction and cell death, making this compound a promising therapeutic candidate for diseases such as Alzheimer’s disease and other neurodegenerative disorders .
准备方法
The synthesis of CypD inhibitor C-9 involves several steps, starting with the preparation of the core scaffold. The synthetic route typically includes the following steps:
Formation of the core scaffold: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced to the core scaffold through reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反应分析
CypD inhibitor C-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify certain functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
CypD inhibitor C-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Cyclophilin D in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of Cyclophilin D and its involvement in cellular processes such as apoptosis and necrosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer’s disease, where it has shown protective effects against mitochondrial dysfunction and cell death.
作用机制
CypD inhibitor C-9 exerts its effects by binding to Cyclophilin D, thereby inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition prevents the formation and opening of the mitochondrial permeability transition pore, which is crucial for maintaining mitochondrial homeostasis. By blocking the activity of Cyclophilin D, this compound protects against mitochondrial dysfunction, reduces oxidative stress, and prevents cell death. The molecular targets and pathways involved include the interaction with amyloid-beta peptides in Alzheimer’s disease models, leading to improved mitochondrial function and reduced neuroinflammation .
相似化合物的比较
CypD inhibitor C-9 is unique compared to other similar compounds due to its high binding affinity and selectivity for Cyclophilin D. Similar compounds include:
Cyclosporine A: A well-known Cyclophilin D inhibitor with immunosuppressive properties.
Debio 025: Another Cyclophilin D inhibitor with antiviral activity.
Sanglifehrin A: A natural product with Cyclophilin D inhibitory activity.
This compound stands out due to its non-immunosuppressive nature and its potential for treating neurodegenerative diseases without the side effects associated with other Cyclophilin D inhibitors .
属性
IUPAC Name |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDAMUFZPVEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

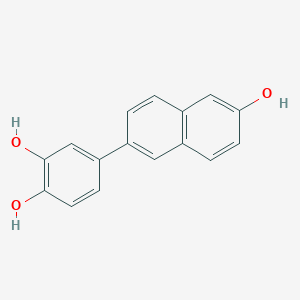

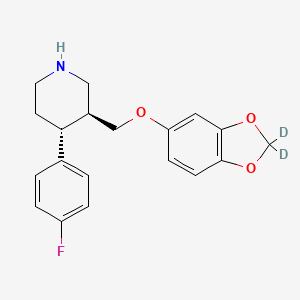
![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)

